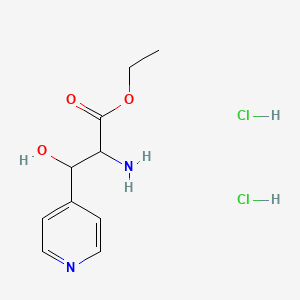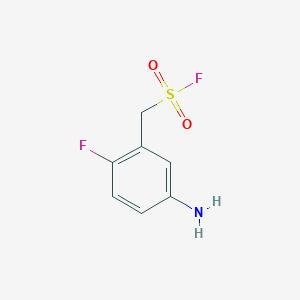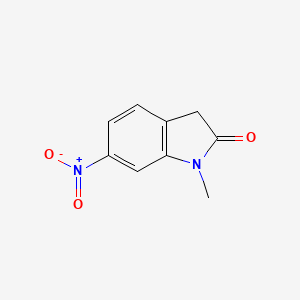
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropane ring substituted with a difluoromethyl group and an aminomethyl group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as difluoromethyl cyclopropane carboxylic acid and an appropriate amine source.
Reaction Conditions: The reaction involves the introduction of the aminomethyl group through a nucleophilic substitution reaction. This process requires specific conditions, including the use of a strong base to deprotonate the carboxylic acid, followed by the addition of the amine source.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve multiple purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can reduce the difluoromethyl group, leading to the formation of difluoromethane derivatives.
Substitution: Substitution reactions can replace the difluoromethyl group with other functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aminomethyl oxides
Reduction Products: Difluoromethane derivatives
Substitution Products: Various functionalized cyclopropane derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds, potentially leading to new therapeutic agents.
Medicine: The compound's derivatives are explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
1-(Aminomethyl)-2-fluorocyclopropane-1-carboxylic acid hydrochloride: Similar structure but with only one fluorine atom.
1-(Aminomethyl)-2,2-dichlorocyclopropane-1-carboxylic acid hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to its chlorinated or monofluorinated counterparts. This difference can lead to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZDEQSZMASIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


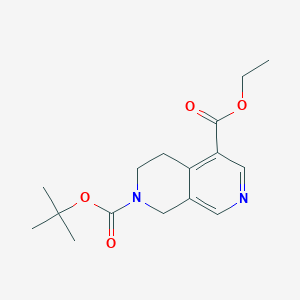
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
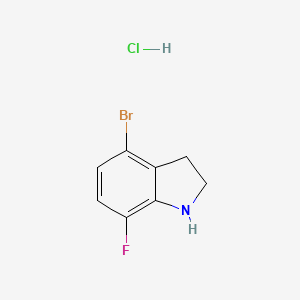
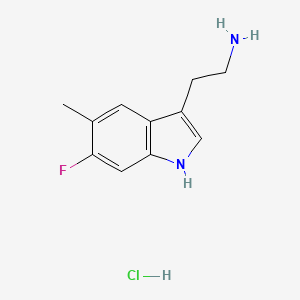
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)


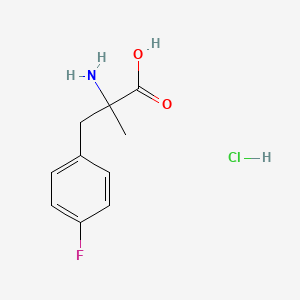
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
